![molecular formula C20H20N6O2S B2359859 benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172456-73-3](/img/structure/B2359859.png)

benzo[c][1,2,5]thiadiazol-5-yl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of molecules known as benzo[c][1,2,5]thiadiazol-5-yl imidazoles . It has been evaluated for its activin receptor-like kinase 5 (ALK5) activities .

Synthesis Analysis

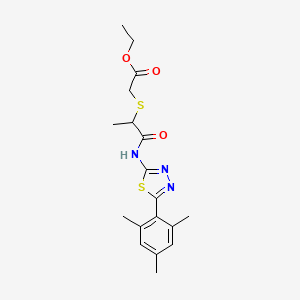

A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles were designed, synthesized, and evaluated for their ALK5 activities . The synthesis involved the coupling of certain compounds in a mixture of THF and i-PrOH in the presence of Cs2CO3 at room temperature .Molecular Structure Analysis

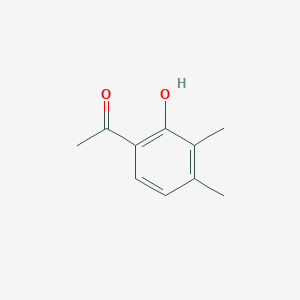

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[c][1,2,5]thiadiazol-5-yl group, a 5-methoxy-1H-benzo[d]imidazol-2-yl group, and a piperazin-1-yl group .Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activities against ALK5 and p38α mitogen-activated protein (MAP) kinase in enzymatic assays .Wissenschaftliche Forschungsanwendungen

Photovoltaics and Fluorescent Sensors

The compound and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Visible Light Organophotocatalysts

The compound has been extensively researched for use as potential visible-light organophotocatalysts . By varying the donor groups while keeping the acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Photocatalysis

The compound has been researched for photocatalytic applications, although this has mainly been limited to heterogeneous systems involving metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .

Coordination Compounds

The compound has been used in the synthesis of coordination compounds with zinc (II) and copper (I) . These compounds reveal different photophysical properties due to their diverse structures .

Drug Discovery and Design

The compound has been utilized in molecular docking studies to predict binding energies and interactions with biological targets. This demonstrates its significance in drug discovery and design.

Inhibition of the Interleukin-6 (IL-6)/JAK/STAT3 Pathway

Compounds with a similar scaffold have been tested for their inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells .

Anticancer Evaluation

The compound has been used in anticancer evaluation studies . Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .

Electronic and Optical Applications

The compound exhibits tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . This marks a forward step towards the rational design of new materials for electronic and optical applications .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Benzimidazole derivatives, which share structural similarities with this compound, are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The presence of the methoxy group and piperazine ring could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2S/c1-28-14-3-5-15-17(11-14)22-19(21-15)12-25-6-8-26(9-7-25)20(27)13-2-4-16-18(10-13)24-29-23-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWNMZJLIQCOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2359792.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2359793.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)